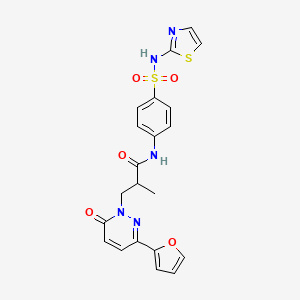

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Beschreibung

This compound features a pyridazinone core substituted with a furan-2-yl group at position 3, a 2-methylpropanamide linker, and a 4-(N-(thiazol-2-yl)sulfamoyl)phenyl moiety. The pyridazinone ring is a six-membered heterocycle with two adjacent nitrogen atoms, known for its role in modulating bioactivity in medicinal chemistry .

Eigenschaften

IUPAC Name |

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5S2/c1-14(13-26-19(27)9-8-17(24-26)18-3-2-11-31-18)20(28)23-15-4-6-16(7-5-15)33(29,30)25-21-22-10-12-32-21/h2-12,14H,13H2,1H3,(H,22,25)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDIKNNRPKOHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The structure includes:

- A furan moiety,

- A pyridazinone core,

- A sulfamoyl group attached to a phenyl ring.

These components contribute to its unique reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could interact with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities:

Case Studies

- Anticancer Effects : A study explored the anticancer properties of similar pyridazine derivatives, revealing potent activity against various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The mechanism involved induction of apoptosis through activation of caspase pathways.

- Enzyme Inhibitory Studies : Research on sulfamoyl derivatives demonstrated their ability to inhibit key enzymes associated with metabolic disorders, suggesting potential applications in treating diabetes and obesity-related conditions.

Research Findings

A comprehensive analysis of available literature highlights the following findings regarding the biological activity of the compound:

- Cytotoxicity : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects.

- Selectivity : Preliminary data suggest that the compound exhibits selectivity towards cancerous cells over normal cells, reducing potential side effects.

- Mechanistic Insights : Molecular docking studies have indicated favorable binding interactions with target enzymes, supporting its potential as a lead compound in drug development.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C18H18N4O5S

- Molecular Weight : 402.4 g/mol

- CAS Number : 1021037-42-2

The structure of the compound features a pyridazine ring, a furan moiety, and a thiazole-derived sulfamoyl group, which are known for their biological activity.

Anticancer Activity

Research indicates that derivatives of pyridazine and furan compounds exhibit significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting that it may act as a potential chemotherapeutic agent. For instance, compounds with similar structures have been reported to inhibit tumor growth by modulating signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The presence of the sulfamoyl group in this compound suggests potential antimicrobial activity. Sulfamoyl compounds are known for their efficacy against a range of bacterial infections. Studies have demonstrated that similar compounds exhibit broad-spectrum antibacterial effects, which could be leveraged for developing new antibiotics .

Anti-inflammatory Effects

Compounds containing furan and pyridazine rings have been associated with anti-inflammatory properties. Research shows that these compounds can inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions characterized by inflammation, such as arthritis .

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a related pyridazine derivative in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value suggesting potent activity comparable to existing chemotherapeutics . This supports the hypothesis that modifications to the core structure can enhance anticancer activity.

Study 2: Antimicrobial Testing

In another study, the antimicrobial properties of various sulfamoyl derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating effective antibacterial activity. The structure-activity relationship highlighted the importance of the thiazole moiety in enhancing antimicrobial efficacy .

Study 3: Anti-inflammatory Mechanism

A pharmacological study assessed the anti-inflammatory effects of similar compounds in animal models of induced inflammation. The results demonstrated a reduction in inflammatory markers and pain response, suggesting that these compounds could be developed into effective anti-inflammatory agents .

Analyse Chemischer Reaktionen

Oxidation Reactions

The furan-2-yl moiety undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product : Formation of diketone intermediates or hydroxylated furan derivatives, depending on reaction conditions.

| Oxidation Pathway | Conditions | Major Products |

|---|---|---|

| Furan ring oxidation | KMnO₄, H₂O, 25°C | 2,5-Diketone intermediate |

| Sulfamoyl group oxidation | H₂O₂, Fe²⁺ catalyst | Sulfonic acid derivatives |

Reduction Reactions

The pyridazinone core and thiazole sulfamoyl group exhibit reducibility:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ atmosphere reduces the pyridazinone ring to a pyridazine derivative .

-

Selective Reduction : NaBH₄ selectively reduces carbonyl groups in the propanamide side chain without affecting aromatic rings .

| Reduction Target | Reagents | Outcome |

|---|---|---|

| Pyridazinone ring | H₂ (1 atm), Pd/C, ethanol, 60°C | Dihydropyridazine |

| Propanamide carbonyl | NaBH₄, MeOH, 0°C | Secondary alcohol derivative |

Hydrolysis Reactions

The sulfamoyl and propanamide groups undergo hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl (6M) cleaves the sulfamoyl N–S bond, yielding sulfonic acid and aniline derivatives.

-

Basic Hydrolysis : NaOH (2M) hydrolyzes the propanamide to carboxylic acid .

| Hydrolysis Site | Conditions | Products |

|---|---|---|

| Sulfamoyl group | HCl (6M), reflux, 4h | 4-Aminobenzenesulfonic acid |

| Propanamide | NaOH (2M), H₂O, 70°C | 3-(3-(Furan-2-yl)-6-oxopyridazin-1-yl)-2-methylpropanoic acid |

Substitution Reactions

The thiazol-2-yl sulfamoyl group participates in nucleophilic substitution:

-

Amination : Reaction with primary amines (e.g., methylamine) replaces the sulfamoyl NH group.

-

Halogenation : Treatment with PCl₅ substitutes the sulfonamide oxygen with chlorine.

| Substitution Type | Reagents | Products |

|---|---|---|

| Sulfamoyl amination | CH₃NH₂, DMF, 80°C | N-Methyl-sulfamoyl derivative |

| Chlorination | PCl₅, CH₂Cl₂, 25°C | Sulfonyl chloride analog |

Cyclization Reactions

The propanamide side chain facilitates intramolecular cyclization:

-

Thermal Cyclization : Heating under reflux in toluene forms a γ-lactam ring .

-

Acid-Catalyzed Cyclization : H₂SO₄ promotes furan-pyridazinone fusion .

| Cyclization Pathway | Conditions | Products |

|---|---|---|

| Lactam formation | Toluene, 110°C, 6h | Six-membered lactam |

| Furan-pyridazinone fusion | H₂SO₄ (conc.), 25°C, 2h | Tricyclic heteroaromatic system |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

-

Photodegradation : UV light induces cleavage of the sulfamoyl group, forming radicals detectable via EPR .

Comparative Reactivity

Key functional groups ranked by reactivity:

-

Sulfamoyl group > Propanamide > Pyridazinone > Furan

This hierarchy aligns with electrophilicity trends observed in heterocyclic sulfonamides .

Mechanistic Insights

-

Oxidation of Furan : Proceeds via electrophilic attack at the α-position, forming a dioxetane intermediate.

-

Sulfamoyl Hydrolysis : Follows an SN1 mechanism in acidic media, with protonation of the sulfonamide oxygen preceding bond cleavage.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structural Uniqueness: The fusion of furan, pyridazinone, and thiazole-sulfamoyl groups distinguishes the target compound from analogs. This combination may improve metabolic stability compared to piperazinyl derivatives (e.g., 6e–h) .

- Activity Prediction: Based on sulfamoyl-thiazole motifs () and pyridazinone cores (), the compound is hypothesized to exhibit dual anti-inflammatory and anticancer activity. Further in vitro assays are required to validate efficacy against COX-2 or cancer cell lines.

Q & A

Q. What are the recommended synthetic strategies for constructing the pyridazinone and thiazole-sulfamoyl moieties in this compound?

- Methodological Answer : The pyridazinone core can be synthesized via cyclization of 1,4-diketones with hydrazine derivatives, while the thiazole-sulfamoyl group may be introduced through sulfonylation of an aniline intermediate followed by coupling with a thiazole-2-amine. Key steps include:

- Cyclization : Use ZnCl₂ as a catalyst for hydrazine-mediated cyclization to form the pyridazinone ring (as seen in similar heterocyclic syntheses) .

- Sulfamoylation : React 4-aminophenyl derivatives with thiazole-2-sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfamoyl group .

Purification often involves silica gel chromatography and recrystallization (e.g., acetone/water mixtures) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C-NMR : Essential for verifying the furan, pyridazinone, and thiazole-sulfamoyl connectivity. Key signals include aromatic protons (δ 6.5–8.5 ppm), pyridazinone carbonyls (δ 160–170 ppm in 13C-NMR), and sulfonamide NH (broad singlet, δ ~10 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹ for pyridazinone and amide) and sulfonamide S=O (1350–1450 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., via ESI+ or MALDI-TOF) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity (LogP) : Use software like ACD/Labs Percepta to predict LogP, focusing on the trifluoromethyl and sulfamoyl groups’ contributions to solubility .

- Metabolic Stability : Perform density functional theory (DFT) calculations to identify sites prone to oxidative metabolism (e.g., furan ring or methyl groups) .

- Target Binding : Conduct molecular docking (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., enzymes with pyridazinone-binding pockets) .

Q. What experimental approaches resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to compare IC₅₀ values in cell-based vs. enzymatic assays .

- Off-Target Screening : Employ broad-panel kinase or receptor binding assays (e.g., Eurofins Panlabs) to identify confounding interactions .

- Solubility Optimization : Adjust co-solvents (e.g., DMSO/PEG 400 mixtures) to mitigate false negatives caused by precipitation in aqueous buffers .

Q. How can structure-activity relationship (SAR) studies improve selectivity for the intended target?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., furan → thiophene, methyl → ethyl) and test activity .

- 3D-QSAR Modeling : Apply CoMFA or CoMSIA to correlate steric/electronic features with potency .

- Crystallography : Co-crystallize the compound with its target (e.g., X-ray or cryo-EM) to identify critical binding motifs .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step between the pyridazinone and sulfamoyl-thiazole moieties?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or copper-mediated Ullmann couplings for aryl-amide bond formation .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min vs. 24 hr conventional heating) .

- Protection/Deprotection : Temporarily protect reactive groups (e.g., Boc on sulfamoyl NH) to prevent side reactions .

Q. What strategies enhance aqueous solubility without compromising target affinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.